Safinamidmesilat

Übersicht

Beschreibung

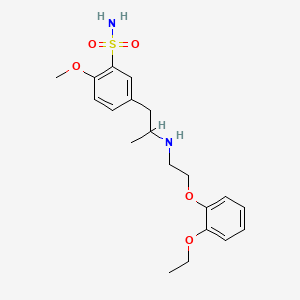

Safinamidmesylat ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung der Parkinson-Krankheit eingesetzt wird. Es ist bekannt für seinen dualen Wirkmechanismus, der sowohl dopaminerge als auch nicht-dopaminerge Eigenschaften kombiniert. Die Verbindung ist ein selektiver und reversibler Inhibitor der Monoaminoxidase Typ B, der die Konzentration von Dopamin im Gehirn erhöht. Darüber hinaus moduliert es Natrium- und Kalziumkanäle und hemmt die Freisetzung von Glutamat, wodurch neuroprotektive Wirkungen erzielt werden .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Safinamidmesylat beginnt typischerweise mit m-Fluorbenzylchlorid und p-Hydroxybenzaldehyd als Ausgangsmaterialien. Der Prozess umfasst mehrere Schritte, darunter Etherifizierung, Aldehydaminkondensation, Reduktion, Salzbildung und Verfeinerung. Das Endprodukt wird mit hoher Reinheit gewonnen und erreicht über 99,95% .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von Safinamidmesylat einem ähnlichen Weg, wird aber für die großtechnische Produktion optimiert. Der Prozess gewährleistet hohe Ausbeute und Reinheit und macht ihn für pharmazeutische Anwendungen geeignet .

Wissenschaftliche Forschungsanwendungen

Safinamidmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in analytischen Methoden wie der Hochleistungsflüssigkeitschromatographie verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und Neuroprotektion.

Medizin: Primär zur Behandlung der Parkinson-Krankheit eingesetzt, mit laufenden Forschungsarbeiten zu seinem Potenzial für andere neurodegenerative Erkrankungen.

Industrie: In der Entwicklung neuer Pharmazeutika und als Standard in Qualitätskontrolllaboren eingesetzt .

5. Wirkmechanismus

Safinamidmesylat entfaltet seine Wirkung über mehrere Mechanismen:

Hemmung der Monoaminoxidase Typ B: Dies erhöht den Dopaminspiegel im Gehirn und lindert die Symptome der Parkinson-Krankheit.

Modulation von Natrium- und Kalziumkanälen: Dies reduziert die neuronale Erregbarkeit und verhindert eine übermäßige Glutamatfreisetzung.

Neuroprotektion: Die Verbindung schützt Neuronen vor Degeneration, indem sie schädliche Pfade hemmt

Ähnliche Verbindungen:

Selegilin: Ein weiterer Monoaminoxidase-Typ-B-Inhibitor, der bei der Behandlung der Parkinson-Krankheit eingesetzt wird.

Rasagilin: Ähnlich wie Selegilin, mit zusätzlichen neuroprotektiven Eigenschaften.

Einzigartigkeit von Safinamidmesylat:

Dualer Wirkmechanismus: Im Gegensatz zu Selegilin und Rasagilin kombiniert Safinamidmesylat die Hemmung der Monoaminoxidase Typ B mit der Modulation von Natrium- und Kalziumkanälen.

Neuroprotektive Wirkungen: Safinamidmesylat bietet zusätzliche Neuroprotektion durch Hemmung der Glutamatfreisetzung, was bei Selegilin und Rasagilin nicht beobachtet wird .

Safinamidmesylat zeichnet sich durch seinen vielseitigen Ansatz bei der Behandlung der Parkinson-Krankheit aus, was es zu einer wertvollen Bereicherung des therapeutischen Arsenals macht.

Wirkmechanismus

Target of Action

Safinamide mesylate primarily targets the enzyme Monoamine Oxidase B (MAO-B) . This enzyme is involved in the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control. By inhibiting MAO-B, safinamide mesylate helps to increase the levels of dopamine in the brain .

Mode of Action

Safinamide mesylate is a unique molecule with multiple mechanisms of action. It combines potent, selective, and reversible inhibition of MAO-B with blockade of voltage-dependent Na+ and Ca2+ channels and inhibition of glutamate release . This multi-modal action helps to increase the availability of dopamine, reduce excitotoxicity caused by glutamate, and modulate neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by safinamide mesylate is the dopamine pathway. By inhibiting MAO-B, safinamide mesylate prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by blocking voltage-dependent Na+ and Ca2+ channels and inhibiting glutamate release, safinamide mesylate can modulate neuronal excitability and reduce excitotoxicity .

Pharmacokinetics

Safinamide mesylate exhibits rapid absorption with peak plasma concentrations ranging from 2 to 4 hours. Its total bioavailability is 95%, indicating efficient absorption . The volume of distribution is 1.8 litres/kg, and it has a protein binding capacity of 88–90% . The principal metabolic step is mediated by amidases, which produce safinamide acid. It is also metabolized to O-debenzylated safinamide and N-dealkylated amine . The elimination half-life of safinamide mesylate is 20–30 hours, and it is primarily excreted via the kidneys .

Result of Action

The primary result of safinamide mesylate’s action is an increase in ‘good’ ON time (ON-time without troublesome dyskinesia) and a reduction in OFF time for patients with Parkinson’s disease . This means that patients experience longer periods of improved motor control and shorter periods of reduced mobility .

Action Environment

The action of safinamide mesylate can be influenced by environmental factors such as humidity. For instance, under high-humidity conditions, safinamide mesylate undergoes phase transformation, which can be reversed by heating up to 80 °C . This suggests that the storage conditions of the drug can impact its stability and, potentially, its efficacy .

Biochemische Analyse

Biochemical Properties

Safinamide mesylate interacts with various enzymes and proteins in the body. It is a potent, selective, and reversible inhibitor of MAO-B . This inhibition of MAO-B reduces the degradation of dopamine, thereby increasing its availability. Safinamide mesylate also blocks voltage-dependent Na+ and Ca2+ channels . Furthermore, it inhibits the release of glutamate, a neurotransmitter involved in various neural signaling pathways .

Cellular Effects

Safinamide mesylate has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels and activity. By inhibiting MAO-B, it increases dopamine levels, which can influence cell signaling pathways . It also inhibits the release of glutamate, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of safinamide mesylate involves several steps. It inhibits MAO-B, reducing the degradation of dopamine . It also blocks voltage-dependent Na+ and Ca2+ channels, which can affect the electrical activity of neurons . Additionally, it inhibits the release of glutamate .

Temporal Effects in Laboratory Settings

The effects of safinamide mesylate can change over time in laboratory settings. For example, it has been found to reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide in animal models .

Dosage Effects in Animal Models

The effects of safinamide mesylate can vary with different dosages in animal models. For instance, it has been observed to significantly reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide at a dose range of 5.0-10.0mg/kg .

Metabolic Pathways

Safinamide mesylate is involved in several metabolic pathways. The principal step in its metabolism is mediated by amidases, which produce safinamide acid . It is also metabolized to O-debenzylated safinamide and N-delkylated amine .

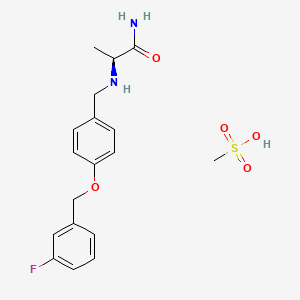

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate typically begins with m-fluorobenzyl chloride and p-hydroxybenzaldehyde as starting materials. The process involves several steps, including etherification, aldehyde amine condensation, reduction, salt formation, and refinement. The final product is obtained with high purity, achieving more than 99.95% .

Industrial Production Methods: In industrial settings, the synthesis of safinamide mesylate follows a similar route but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Safinamidmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Safinamidsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können Safinamidmesylat in sein entsprechendes Amin umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung ihrer aromatischen Ringe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte:

Oxidation: Safinamidsäure.

Reduktion: Safinamidamin.

Substitution: Verschiedene substituierte Derivate von Safinamidmesylat.

Vergleich Mit ähnlichen Verbindungen

Selegiline: Another monoamine oxidase type B inhibitor used in Parkinson’s disease treatment.

Rasagiline: Similar to selegiline, with additional neuroprotective properties.

Uniqueness of Safinamide Mesylate:

Dual Mechanism of Action: Unlike selegiline and rasagiline, safinamide mesylate combines monoamine oxidase type B inhibition with sodium and calcium channel modulation.

Neuroprotective Effects: Safinamide mesylate offers additional neuroprotection by inhibiting glutamate release, which is not observed with selegiline and rasagiline .

Safinamide mesylate stands out due to its multifaceted approach in treating Parkinson’s disease, making it a valuable addition to the therapeutic arsenal.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCHIUQOBQIAC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942414 | |

| Record name | Safinamide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-46-5 | |

| Record name | Safinamide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safinamide mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safinamide mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINAMIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

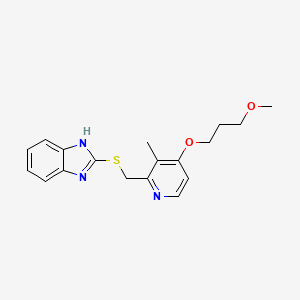

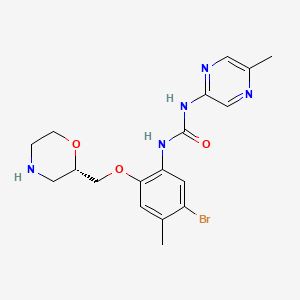

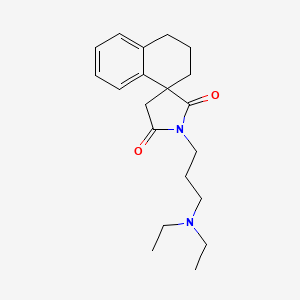

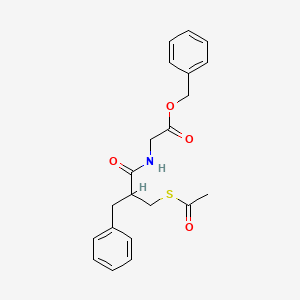

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.